molecular formula C19H16N4O2S B2593273 5-(2-methoxyphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide CAS No. 1240314-90-2

5-(2-methoxyphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2593273
CAS RN: 1240314-90-2
M. Wt: 364.42
InChI Key: OHKUFBLLKKOESR-UHFFFAOYSA-N
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Description

5-(2-methoxyphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MMB-3C, and it is a pyrazole-based compound that belongs to the class of benzothiazole derivatives.

Scientific Research Applications

Synthesis and Cytotoxicity

Research into similar pyrazole derivatives has led to the synthesis of compounds with significant in vitro cytotoxic activity against various cancer cell lines. For instance, Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further investigated their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).

Spectral and Crystal Structure Characterization

Kumara et al. (2018) conducted spectral and X-ray crystal structure analyses of a novel pyrazole derivative, showcasing the detailed structural and electronic properties of such compounds. This research contributes to the understanding of the molecular geometry and potential applications of pyrazole derivatives in various fields, including materials science and pharmaceuticals (Kumara, Kumar, Kumar, & Lokanath, 2018).

Antibacterial Agents

The design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones by Palkar et al. (2017) demonstrated a novel class of antibacterial agents. Their research highlighted the promising antibacterial activity of these compounds against pathogens like Staphylococcus aureus and Bacillus subtilis, indicating their potential in developing new antimicrobial therapies (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Pharmacophore Linkage

Khalifa et al. (2017) explored the synthesis and characterization of new pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates, linking pharmacophore elements to these cores. This study adds valuable insights into the structural diversity and functional potential of pyrazole derivatives in drug design and development (Khalifa, Nossier, & Al-Omar, 2017).

properties

IUPAC Name

3-(2-methoxyphenyl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-11-20-15-9-12(7-8-18(15)26-11)21-19(24)16-10-14(22-23-16)13-5-3-4-6-17(13)25-2/h3-10H,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKUFBLLKKOESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-methoxyphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide

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